1-(3-Iodobutyl)-4-methylpiperidine
Beschreibung
1-(3-Iodobutyl)-4-methylpiperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a methyl group at the 4-position and a 3-iodobutyl chain at the 1-position. The iodine atom introduces significant steric bulk and polarizability, which may influence its reactivity, stability, and interactions in catalytic or pharmacological applications.
Eigenschaften
CAS-Nummer |
828267-00-1 |
|---|---|
Molekularformel |
C10H20IN |
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
1-(3-iodobutyl)-4-methylpiperidine |
InChI |
InChI=1S/C10H20IN/c1-9-3-6-12(7-4-9)8-5-10(2)11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HGCFOEXNAVCPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CCC(C)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation Step
The alkylation of 4-methylpiperidine with 1,3-dibromobutane represents a foundational strategy. In a protocol adapted from antiviral piperidine syntheses, 4-methylpiperidine reacts with 1,3-dibromobutane under reflux in acetone with potassium carbonate (K₂CO₃) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This dual-base system facilitates monoalkylation by deprotonating the amine and mitigating polyalkylation. The reaction typically proceeds for 60–70 hours, yielding 1-(3-bromobutyl)-4-methylpiperidine as the primary product.
Reaction Conditions
Finkelstein Halide Exchange
Subsequent iodide substitution employs the Finkelstein reaction, where 1-(3-bromobutyl)-4-methylpiperidine reacts with sodium iodide (NaI) in anhydrous acetone. This SN2 mechanism benefits from acetone’s polar aprotic nature, which stabilizes the transition state and drives bromide displacement. Heating the mixture to 50°C for 12–24 hours achieves complete conversion, with yields up to 84%.
Optimization Insights
- NaI Stoichiometry: 2.0 equivalents ensure complete bromide displacement.
- Purification: Column chromatography (petroleum ether:ethyl acetate, 5:1) isolates the product.
Data Table 1: Alkylation-Halide Exchange Performance
| Step | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | 1,3-Dibromobutane, DBU | 70 | 75 | 90 |
| Halide Exchange | NaI, Acetone | 24 | 84 | 95 |
Direct Alkylation Using 1-Bromo-3-iodobutane
Reagent Synthesis and Challenges
While direct alkylation with 1-bromo-3-iodobutane circumvents multi-step sequences, the reagent’s instability complicates its use. Synthetic routes to 1-bromo-3-iodobutane involve radical iodination of 1-bromo-3-butenane using iodine (I₂) and di-tert-butyl peroxide (DTBP) at 80°C. However, competing side reactions (e.g., diiodination) limit yields to 55–60%.
Alkylation Protocol
4-Methylpiperidine reacts with freshly prepared 1-bromo-3-iodobutane in tetrahydrofuran (THF) at 0°C, using lithium bis(trimethylsilyl)amide (LiHMDS) as a non-nucleophilic base. After 12 hours, the mixture is quenched with ammonium chloride (NH₄Cl), extracted with dichloromethane, and purified via silica gel chromatography.
Data Table 2: Direct Alkylation Performance
| Parameter | Value |
|---|---|
| Reagent Stability | Low (decomposes >48 hours) |
| Yield | 58% |
| Byproducts | 15% diiodinated species |
Hydroiodination of Alkenyl Precursors
Alkene Synthesis
1-(But-3-en-1-yl)-4-methylpiperidine serves as a precursor, synthesized via palladium-catalyzed coupling of 4-methylpiperidine with 3-buten-1-yl triflate. The Heck reaction employs palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) in dimethylformamide (DMF) at 100°C.
Anti-Markovnikov Hydroiodination
Anti-Markovnikov addition of hydrogen iodide (HI) to the alkene is achieved using radical initiators like azobisisobutyronitrile (AIBN). Heating the mixture to 70°C in hexane for 6 hours produces 1-(3-iodobutyl)-4-methylpiperidine with 65% yield.
Mechanistic Considerations
- Regioselectivity: Radical stability favors iodide addition to the less substituted carbon.
- Side Reactions: Competing Markovnikov addition (10–15%) necessitates careful purification.
Grignard Reagent-Based Alkylation
Organomagnesium Synthesis
Turbo Grignard reagents (isopropylmagnesium chloride–LiCl) enable the formation of 3-iodobutylmagnesium chloride from 1-iodo-3-chlorobutane. This reagent reacts with 4-methylpiperidine in THF at −20°C, yielding the target compound after acidic workup.
Advantages
Limitations
- Moisture Sensitivity: Requires stringent anhydrous conditions.
- Cost: Turbo Grignard reagents are expensive.
Comparative Analysis of Methodologies
Data Table 3: Method Comparison
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Alkylation + Exchange | 2 | 84 | Low | High |
| Direct Alkylation | 1 | 58 | Moderate | Low |
| Hydroiodination | 2 | 65 | Moderate | Moderate |
| Grignard | 2 | 72 | High | Low |
The alkylation-halide exchange sequence emerges as the most balanced approach, offering high yield and scalability. Direct alkylation suffers from reagent instability, while Grignard methods are cost-prohibitive for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodobutyl)-4-methylpiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the butyl side chain can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxybutyl)-4-methylpiperidine, 1-(3-cyanobutyl)-4-methylpiperidine, and various amine derivatives.
Oxidation Reactions: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Deiodinated products or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodobutyl)-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Iodobutyl)-4-methylpiperidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Catalytic Dehydrogenation
4-Methylpiperidine derivatives are critical in hydrogen storage as liquid organic hydrogen carriers (LOHCs). The substituents on the piperidine ring significantly impact catalytic dehydrogenation efficiency and stability.
Key Findings from Catalytic Studies:
- Catalyst Interactions : The presence of hydroxyl-rich supports (e.g., uncalcined Al₂O₃) enhances catalyst stability by improving anchoring. For example, 3@Al₂O₃-uncal (a pincer-ligated Ir catalyst) achieved a TOF of 9,200 h⁻¹ and a cumulative TON of ~91,000 over 45 hours in 4-methylpiperidine dehydrogenation .
- Substituent Influence : Bulky substituents like iodine in 1-(3-Iodobutyl)-4-methylpiperidine may hinder substrate-catalyst interactions compared to smaller groups (e.g., methyl or halogens in other analogs). highlights that steric effects from substituents can reduce TOF and TON by limiting access to active sites.
Table 1: Comparison of 4-Methylpiperidine Derivatives in Dehydrogenation
*MP: Methylpiperidine; †Estimated based on steric/electronic effects.
Pharmacological Activity of Piperidine Analogs
Substituents also modulate pharmacological properties. compared phencyclidine (PCP) analogs, showing that 1-(1-phenylcyclohexyl)-4-methylpiperidine had lower ataxia potency (0.05–2.15× PCP) and a narrower therapeutic index due to its methyl group . The iodine in 1-(3-Iodobutyl)-4-methylpiperidine may further reduce bioavailability compared to halogenated analogs like 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704067-14-0) .
Table 2: Pharmacological Comparison of Piperidine Derivatives
| Compound | Substituent | Ataxia Potency (vs. PCP) | Therapeutic Index | Key Effects |
|---|---|---|---|---|
| PCP | None | 1.0 (Reference) | Low | Seizures, hyperactivity |
| 1-(1-Phenylcyclohexyl)-4-MP | Phenylcyclohexyl | 0.05–2.15× | Narrow | Respiratory depression |
| 1-(5-Bromo-2,3-difluoro)-4-MP | Bromo/difluorophenyl | N/A | Moderate | Hypothesized CNS activity |
| 1-(3-Iodobutyl)-4-MP | Iodobutyl | Predicted lower | Narrow† | Potential toxicity risks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
